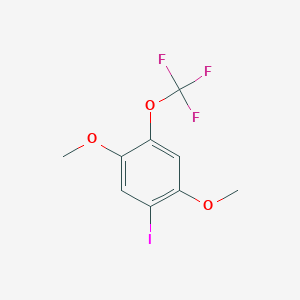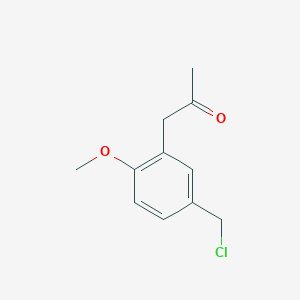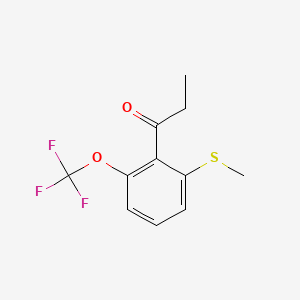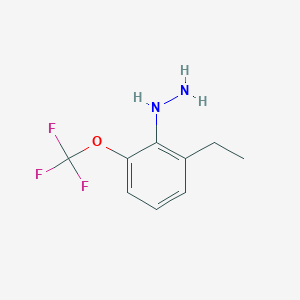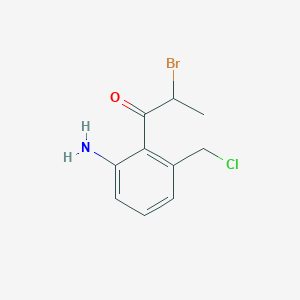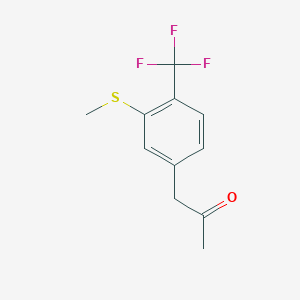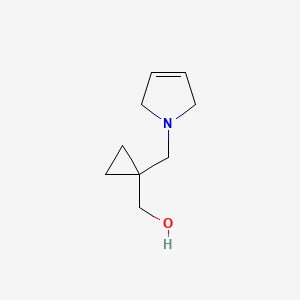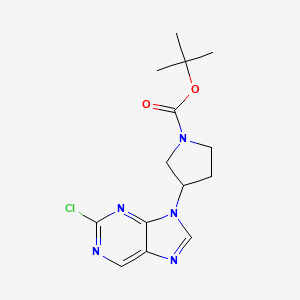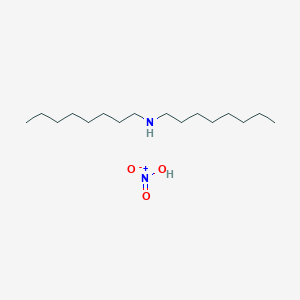![molecular formula C48H51B B14064719 Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane CAS No. 511270-11-4](/img/structure/B14064719.png)
Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is a complex organoboron compound known for its unique structural and electronic properties. This compound is part of the broader class of triarylboranes, which are widely studied for their applications in catalysis and materials science due to their strong Lewis acidity and ability to form stable complexes with various substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- typically involves the reaction of a boron trihalide with a suitable aryl lithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where ( Ar ) represents the 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl group. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted aryl boranes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing into its use as a therapeutic agent for certain diseases, leveraging its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism by which Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- exerts its effects is primarily through its strong Lewis acidity. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property enables the compound to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Triethylborane: An organoborane compound used as an initiator in polymerization reactions and as a reducing agent.
Trimesitylborane: Another triarylborane with applications in organic synthesis and materials science.
Uniqueness
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific aryl substituents, which provide steric hindrance and electronic effects that can enhance its stability and reactivity in certain applications. This makes it particularly useful in reactions where other triarylboranes may not perform as effectively .
Propriétés
Numéro CAS |
511270-11-4 |
|---|---|
Formule moléculaire |
C48H51B |
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane |
InChI |
InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
Clé InChI |
NSJXYLGMFHLFOV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



